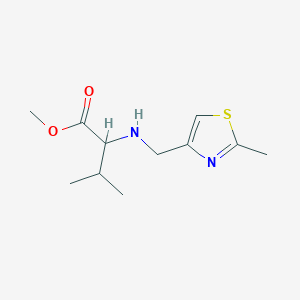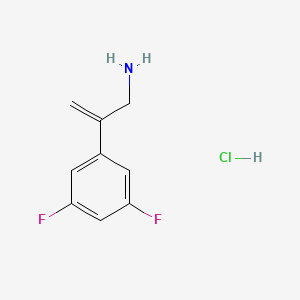
3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-isobutyl-1-phenyl-1H-pyrazol-5-amine with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols); reactions are conducted under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and advanced coatings.
作用机制
The mechanism of action of 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
3-Isobutyl-4-phenyl-1h-pyrazol-5-amine: Similar structure but with a phenyl group instead of a thiophene ring.
4-(Thiophen-2-yl)-1h-pyrazol-5-amine: Lacks the isobutyl group, making it less hydrophobic.
3-Isobutyl-1h-pyrazol-5-amine: Lacks the thiophene ring, resulting in different electronic properties.
Uniqueness: 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine is unique due to the presence of both the isobutyl group and the thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The thiophene ring enhances its electronic properties, while the isobutyl group increases its hydrophobicity, contributing to its potential biological activities and industrial uses.
属性
分子式 |
C11H15N3S |
|---|---|
分子量 |
221.32 g/mol |
IUPAC 名称 |
5-(2-methylpropyl)-4-thiophen-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-7(2)6-8-10(11(12)14-13-8)9-4-3-5-15-9/h3-5,7H,6H2,1-2H3,(H3,12,13,14) |
InChI 键 |
NCDPCUXDMYWNKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C(=NN1)N)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)



![2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13513051.png)





